molecular formula C21H24N4S B14235014 4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole CAS No. 365428-72-4

4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole

Cat. No.: B14235014
CAS No.: 365428-72-4
M. Wt: 364.5 g/mol
InChI Key: DJKDPRSGDFEZDP-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole typically involves multi-step organic reactions One common method includes the condensation of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized with 2-methyl-4-pyridinecarboxaldehyde under acidic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole ring or the attached aromatic groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets and pathways.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-oxazole: Similar structure but with an oxygen atom in place of sulfur.

    4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-imidazole: Similar structure but with an additional nitrogen atom in place of sulfur.

Uniqueness

4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in its thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

365428-72-4

Molecular Formula

C21H24N4S

Molecular Weight

364.5 g/mol

IUPAC Name

4-(3-methylphenyl)-2-(4-methylpiperazin-1-yl)-5-(2-methylpyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C21H24N4S/c1-15-5-4-6-17(13-15)19-20(18-7-8-22-16(2)14-18)26-21(23-19)25-11-9-24(3)10-12-25/h4-8,13-14H,9-12H2,1-3H3

InChI Key

DJKDPRSGDFEZDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)N3CCN(CC3)C)C4=CC(=NC=C4)C

Origin of Product

United States

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